1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
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Description
1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.42. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, urea derivatives, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating their potential use in treating diseases like Alzheimer's. These compounds, designed to optimize spacer length for effective interaction with enzyme binding sites, demonstrate the structural versatility of urea derivatives in drug development (Vidaluc et al., 1995).
Corrosion Inhibition
Urea derivatives have shown efficacy as corrosion inhibitors, such as 1,3,5-triazinyl urea derivatives for mild steel in acidic environments. These compounds form protective layers on metal surfaces, indicating their potential in industrial applications to prolong the lifespan of metal components (Mistry et al., 2011).
Organic Synthesis
In organic synthesis, urea and thiourea derivatives serve as key intermediates. For example, the reaction of thio-substituted cyclopropenium ions with iminopyridinium and sulfonium ylides to produce N,N′-dicyclopropenylidene urea derivatives highlights the utility of urea compounds in synthesizing complex organic molecules (Inoue et al., 1978).
Properties
IUPAC Name |
1-cyclopropyl-3-(2-methylphenyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-5-2-3-7-16(13)18-17(20)19(14-8-9-14)11-10-15-6-4-12-21-15/h2-7,12,14H,8-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXLKAAUVIPKID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.